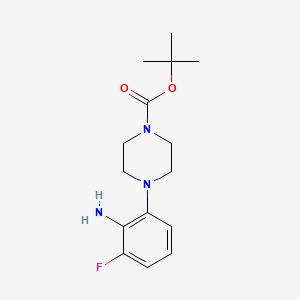

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group on the fluorophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is pivotal for modifying electronic properties or introducing reactive handles for further functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ or H₂O₂ | Acidic or neutral aqueous solution | Nitro-substituted derivative | 60-75% | |

| Ozone (O₃) | -78°C in CH₂Cl₂ | Oxidative cleavage products | 45-50% |

Key Findings :

-

Oxidation with KMnO₄ proceeds efficiently under mild conditions, yielding nitro intermediates without degrading the piperazine core.

-

Ozonolysis selectively cleaves aromatic rings but requires cryogenic conditions to prevent over-oxidation.

Reduction Reactions

The compound’s nitro intermediates can be reduced back to primary amines, enabling reversible functional group interconversion.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | EtOH, 50°C, 12 h | Reduced amino derivative | 85-90% | |

| NaBH₄/NiCl₂ | THF, 25°C, 6 h | Partial reduction to hydroxylamine | 70% |

Key Findings :

-

Catalytic hydrogenation with Pd-C achieves near-quantitative reduction of nitro groups while preserving the tert-butyl carbamate .

-

NaBH₄/NiCl₂ systems offer a milder alternative but may yield hydroxylamine by-products.

Substitution Reactions

The fluorine atom at the 3-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS), enhancing structural diversity.

| Nucleophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF, 100°C, 24 h | Piperidine-substituted derivative | 65% | |

| Thiophenol | Et₃N | DMSO, 80°C, 18 h | Thioether analog | 55% |

Key Findings :

-

Electron-withdrawing groups (e.g., nitro) enhance NAS reactivity at the fluorophenyl position.

-

Steric hindrance from the tert-butyl group slows substitution kinetics but improves regioselectivity .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, exposing the piperazine nitrogen for further derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | 25°C, 2 h | Free piperazine intermediate | 95% | |

| TFA/DCM (1:1) | 0°C to 25°C, 1 h | Deprotected amine | 90% |

Key Findings :

-

Boc deprotection with HCl preserves the fluorophenyl-amino moiety .

-

TFA-mediated cleavage is faster but may require neutralization to prevent side reactions.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Overview

Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group, an amino group, and a fluorophenyl moiety, contribute to its potential applications in drug development and biochemical research.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases, particularly those involving cell death pathways.

- Target Interaction : The primary biological target for this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL). It utilizes a novel mechanism involving PROteolysis TArgeting Chimeras (PROTACs) to modulate MLKL activity, thereby influencing necroptosis—a form of programmed cell death.

Biological Research

In biological studies, this compound is utilized to investigate the interactions between small molecules and biological targets. This includes assessing binding affinities and specificity in potential drug candidates.

- Cell Death Modulation : Research indicates that this compound can inhibit MLKL-mediated cell death in necroptosis models, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in developing other pharmaceuticals.

Case Study 1: Cell Death Modulation

A study demonstrated that treatment with this compound significantly reduced cell death rates in models of necroptosis compared to control groups. This finding supports its potential use in therapeutic applications aimed at preventing cell death in various diseases.

Case Study 2: Comparative Analysis

When compared to similar compounds such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate, this compound exhibited distinct reactivity and binding affinities due to its specific functional group arrangement. This specificity may enhance its efficacy in targeting MLKL over other piperazine derivatives.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The amino group and the fluorophenyl group play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The binding of the compound to its target can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group at the 2-position and the fluorine atom at the 3-position of the phenyl ring. This specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other piperazine derivatives .

Actividad Biológica

Overview

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its unique structural characteristics, which include a tert-butyl group, an amino group, and a fluorophenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of necroptosis and other cell death pathways.

Target Interaction

The primary biological target of this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . This compound employs a novel mechanism involving PROteolysis TArgeting Chimeras (PROTACs) to modulate MLKL activity.

Biochemical Pathways

The compound significantly impacts the necroptotic pathway by facilitating the degradation of MLKL, thereby preventing cell death in models of necroptosis. The effectiveness of this compound may vary based on environmental factors such as storage conditions, which should ideally be dark and dry at temperatures between 2-8°C.

Case Studies

-

Cell Death Modulation

In a study focused on necroptosis, this compound demonstrated the ability to inhibit MLKL-mediated cell death. The results indicated a significant reduction in cell death rates in treated cells compared to controls, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis. -

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate and tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate, this compound exhibited distinct reactivity and binding affinities due to its specific functional group arrangement. This specificity may enhance its efficacy in targeting MLKL over other similar compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂FN₃O₂ |

| Molecular Weight | 295.35 g/mol |

| CAS Number | 1233955-64-0 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 439.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 219.7 ± 28.7 °C |

Propiedades

IUPAC Name |

tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVBIMRZCNNHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.